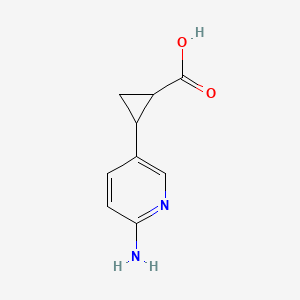

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10N2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with an amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyridine derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids, ketones, or aldehydes.

Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

The applications of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid are primarily in medicinal chemistry, specifically in drug development targeting various biological pathways. This compound, with the CAS number 1188900-37-4, can serve as a lead compound because of its potential to interact with proteins.

Scientific Research Applications

This compound as a Building Block:

- It can be used as a building block in synthesizing more complex molecules with potential therapeutic applications .

- Aminopyridine derivatives have been designed and synthesized as selective covalent Bruton's tyrosine kinase (BTK) inhibitors and evaluated for their antiproliferative activities in hematological tumor cell lines and their in vivo efficacy in a Raji xenograft mouse model .

BTK Inhibition and Cancer Treatment:

- Aminopyridine derivatives have demonstrated activity as potent and selective BTK inhibitors .

- BTK, a member of the tyrosine protein kinase Tec family, is a therapeutic target .

- In one study, researchers synthesized aminopyridine derivatives as selective covalent BTK inhibitors and assessed their antiproliferative activities in hematological tumor cell lines and their in vivo efficacy in a Raji xenograft mouse model .

- The study identified a novel class of 5-phenoxy-2-aminopyridine compounds as potent and selective BTK inhibitors .

Related Research

While the primary search results do not offer comprehensive data tables or case studies specifically on this compound, other related research areas involving aminopyridines and related compounds provide insight into potential applications:

- NAMPT Inhibition : Cyclopropyl amide compounds, which share a cyclopropane moiety with the target compound, have been investigated for inhibiting nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), which plays a vital role in cellular energy metabolism and signaling . These compounds have applications in treating cancer, inflammatory diseases, osteoporosis, and other medical conditions .

- Heterocyclic Amine Carcinogens : Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, which include aminopyridine derivatives . Studies focus on how these compounds are activated in breast tissue and their potential role in breast cancer etiology .

- Creatine Supplementation and HCA Formation : Studies have investigated whether creatine supplementation increases carcinogenic heterocyclic amines (HCAs) . The findings suggest that diet, rather than creatine supplementation, is the main factor responsible for HCA formation .

作用機序

The mechanism of action of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxamide

- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylate

- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxaldehyde

Uniqueness

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, a carboxylic acid group, and a pyridine ring with an amino substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring, an amino group on the pyridine ring, and a carboxylic acid functional group. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities and therapeutic applications.

The molecular formula of this compound is C11H12N2O2, with a molecular weight of approximately 206.23 g/mol. The compound's structure allows for various chemical interactions, crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aminopyridinyl group can form hydrogen bonds and engage in π-π stacking interactions, enhancing binding affinity to biological macromolecules. The cyclopropane moiety contributes structural rigidity, which may improve the specificity and efficacy of the compound in modulating biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : It has been studied as a potential inhibitor of various kinases, which are critical in regulating cellular functions and signaling pathways. The compound's ability to inhibit kinase activity suggests its potential use in treating diseases characterized by dysregulated kinase signaling, such as cancer .

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. These effects are likely mediated through its interaction with specific molecular targets involved in cell cycle regulation and apoptosis .

Case Studies

- Inhibition of Specific Kinases : In a study evaluating small molecule inhibitors, this compound demonstrated significant inhibition of specific kinases associated with cancer progression. The compound was shown to bind effectively to the ATP-binding site of these kinases, resulting in reduced enzymatic activity and subsequent inhibition of cancer cell growth .

- Therapeutic Applications : Research has explored the use of this compound in various therapeutic contexts, including its potential role as a lead compound for developing novel anticancer agents. Its structural characteristics allow for modifications that could enhance its pharmacological properties while maintaining efficacy against targeted kinases .

Data Table: Biological Activity Overview

特性

分子式 |

C9H10N2O2 |

|---|---|

分子量 |

178.19 g/mol |

IUPAC名 |

2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13) |

InChIキー |

FJEPPCFDSSORSC-UHFFFAOYSA-N |

正規SMILES |

C1C(C1C(=O)O)C2=CN=C(C=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。